molecular formula C12H12N2OS B12933383 5-Benzylidene-3-ethyl-2-thioxoimidazolidin-4-one

5-Benzylidene-3-ethyl-2-thioxoimidazolidin-4-one

Cat. No.: B12933383
M. Wt: 232.30 g/mol
InChI Key: YFUFMPFKHXGNHN-NTMALXAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Benzylidene-3-ethyl-2-thioxoimidazolidin-4-one is a heterocyclic compound belonging to the class of thiohydantoins. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzylidene-3-ethyl-2-thioxoimidazolidin-4-one typically involves the reaction of ethyl isothiocyanate with benzaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired thiohydantoin derivative .

Industrial Production Methods

This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-Benzylidene-3-ethyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Benzylidene-3-ethyl-2-thioxoimidazolidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Benzylidene-3-ethyl-2-thioxoimidazolidin-4-one involves its interaction with molecular targets such as enzymes. For instance, as a TDP1 inhibitor, it binds to the active site of the enzyme, preventing it from repairing DNA damage. This enhances the cytotoxic effects of DNA-damaging agents used in cancer therapy .

Properties

Molecular Formula

C12H12N2OS

Molecular Weight

232.30 g/mol

IUPAC Name

(5Z)-5-benzylidene-3-ethyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C12H12N2OS/c1-2-14-11(15)10(13-12(14)16)8-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,16)/b10-8-

InChI Key

YFUFMPFKHXGNHN-NTMALXAHSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC=CC=C2)/NC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CC=CC=C2)NC1=S

Origin of Product

United States

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